molecular formula C9H7BrS B173804 2-(Bromomethyl)-1-benzothiophene CAS No. 10133-20-7

2-(Bromomethyl)-1-benzothiophene

Cat. No.: B173804
CAS No.: 10133-20-7
M. Wt: 227.12 g/mol
InChI Key: HGPATVJUCMLGIY-UHFFFAOYSA-N
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Description

2-(Bromomethyl)-1-benzothiophene is an organic compound that belongs to the class of benzothiophenes, which are heterocyclic compounds containing a benzene ring fused to a thiophene ring. This compound is characterized by the presence of a bromomethyl group attached to the benzothiophene structure. It is commonly used as an intermediate in organic synthesis and has various applications in scientific research and industry.

Mechanism of Action

Target of Action

It’s known that bromomethyl compounds are often used in suzuki–miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

The mode of action of 2-(Bromomethyl)-1-benzothiophene is likely related to its role in the Suzuki–Miyaura coupling reaction. In this reaction, the bromomethyl group acts as an electrophile, undergoing oxidative addition with a palladium catalyst. This forms a new Pd–C bond, allowing for the subsequent transmetalation and reductive elimination steps that result in the formation of a new carbon–carbon bond .

Biochemical Pathways

These reactions can lead to the synthesis of complex organic molecules, including pharmaceuticals and natural products .

Pharmacokinetics

They are likely metabolized by the liver and excreted via the kidneys .

Result of Action

The result of the action of this compound is the formation of new carbon–carbon bonds. This can lead to the synthesis of complex organic molecules, which can have various biological effects depending on their structure and function .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the efficiency of the Suzuki–Miyaura coupling reaction can be affected by the presence of other functional groups, the choice of catalyst, and the reaction conditions (e.g., temperature, solvent, pH) . Furthermore, the stability and efficacy of the compound can be influenced by factors such as storage conditions and exposure to light or oxygen.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Bromomethyl)-1-benzothiophene typically involves the bromination of 1-benzothiophene. One common method includes the reaction of 1-benzothiophene with N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions. The reaction proceeds via a radical mechanism, resulting in the selective bromination at the methyl position.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors to ensure better control over reaction conditions and yield. The use of efficient brominating agents and optimized reaction parameters is crucial for achieving high purity and yield of the desired product.

Chemical Reactions Analysis

Types of Reactions

2-(Bromomethyl)-1-benzothiophene undergoes various types of chemical reactions, including:

    Nucleophilic Substitution Reactions: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides.

    Cross-Coupling Reactions: It can participate in Suzuki-Miyaura and Stille coupling reactions to form carbon-carbon bonds.

    Oxidation Reactions: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, and sodium alkoxide are commonly used under mild conditions.

    Cross-Coupling: Palladium catalysts, along with boronic acids or stannanes, are employed under inert atmosphere conditions.

    Oxidation: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide are used.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted benzothiophenes.

    Cross-Coupling: Formation of biaryl or diaryl compounds.

    Oxidation: Formation of sulfoxides or sulfones.

Scientific Research Applications

2-(Bromomethyl)-1-benzothiophene has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: Employed in the development of bioactive compounds and molecular probes.

    Medicine: Investigated for its potential use in drug discovery and development, particularly in the synthesis of pharmaceutical intermediates.

    Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Chloromethyl)-1-benzothiophene
  • 2-(Iodomethyl)-1-benzothiophene
  • 2-(Bromomethyl)-1-naphthalene

Uniqueness

Compared to its analogs, 2-(Bromomethyl)-1-benzothiophene offers a unique combination of reactivity and stability. The bromomethyl group provides a good leaving group for nucleophilic substitution reactions, while the benzothiophene ring enhances the compound’s electronic properties, making it a versatile intermediate in organic synthesis. Additionally, the presence of sulfur in the thiophene ring can impart specific electronic and steric effects that are advantageous in certain chemical transformations.

Properties

IUPAC Name

2-(bromomethyl)-1-benzothiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrS/c10-6-8-5-7-3-1-2-4-9(7)11-8/h1-5H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGPATVJUCMLGIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(S2)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90545713
Record name 2-(Bromomethyl)-1-benzothiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90545713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10133-20-7
Record name 2-(Bromomethyl)benzo[b]thiophene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10133-20-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Bromomethyl)-1-benzothiophene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(bromomethyl)benzo[b]thiophene
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Synthesis routes and methods I

Procedure details

A solution of commercially available benzo[b]thiophen-2-ylmethanol (123 mg; 0.73 mmol) in anh. DCM (5 ml) was treated at rt with CBr4 (242 mg; 0.73 mmol), and with PPh3 (191 mg; 0.73 mmol). The resulting mixture was further stirred at rt, under nitrogen, for 17 h. Concentration to dryness under reduced pressure, and subsequent purification by FC (DCM) afforded 2-(bromomethyl)benzo[b]thiophene as a yellow/orange oil which was directly used for the next reaction.
Quantity
123 mg
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242 mg
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5 mL
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191 mg
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Synthesis routes and methods II

Procedure details

HBr in acetic acid (6 mL) was added to a suspension of benzo[b]thiophen-2-ylmethanol (1 g, 6.1 mmol) in dichloromethane (6 mL) at room temperature. The reaction mixture was stirred for 3 hours then diluted by addition of chloroform (20 mL). The organic phase was washed with a saturated solution of hydrogenocarbonate (20 mL), dried over sodium sulfate and concentrated to dryness. The title product was obtained as a yellow oil (1.3 g, quantitative).
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1 g
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6 mL
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6 mL
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20 mL
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Synthesis routes and methods III

Procedure details

A mixture of 4 g. (0.026 m.) of 2-methylbenzothiophene, 4.7 g. (0.027 m.) of N-bromosuccinimide, a catalytic amount of benzoyl peroxide and 250 ml. of carbon tetrachloride was stirred under irradiation for 30 minutes. The cooled and filtered mixture was evaporated to give an oily 2-bromomethylbenzothiophene.
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